Nitroxinil meglumate
Overview
Description
Nitroxinil meglumate is a compound primarily used in veterinary medicine as an anthelmintic agent. It is particularly effective against liver fluke infestations in cattle and sheep. The compound is a combination of nitroxinil and meglumine, enhancing its solubility and efficacy. Nitroxinil itself is a phenolic derivative with potent activity against various parasites, including Fasciola hepatica .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitroxinil involves the nitration of 4-hydroxy-3-iodobenzonitrile. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of nitroxinil meglumate involves the combination of nitroxinil with meglumine. This process enhances the solubility and bioavailability of the compound. The mixture is typically formulated into an injectable solution for veterinary use .
Types of Reactions:
Oxidation: Nitroxinil can undergo oxidative degradation under certain conditions, leading to the formation of various degradation products.
Reduction: The nitro group in nitroxinil can be reduced to an amino group under specific conditions.
Substitution: Nitroxinil can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of nitroxinil.
Reduction: Amino derivatives of nitroxinil.
Substitution: Substituted nitroxinil compounds with different functional groups
Scientific Research Applications
Nitroxinil meglumate has several scientific research applications:
Chemistry: Used as a model compound for studying nitration and reduction reactions.
Biology: Investigated for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic infections in humans, although primarily used in veterinary medicine.
Industry: Utilized in the formulation of veterinary drugs and as a reference standard in analytical chemistry .
Mechanism of Action
Nitroxinil meglumate exerts its effects by uncoupling oxidative phosphorylation in parasites. This disrupts the energy metabolism of the parasites, leading to their death. The primary molecular target is the fumarate reductase flavoprotein subunit, which is crucial for the parasite’s energy production .
Comparison with Similar Compounds
Biological Activity
Nitroxinil meglumate, a derivative of nitroxynil, is primarily utilized in veterinary medicine as an anthelmintic agent. This compound has demonstrated significant biological activity against various parasitic infections in livestock. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical studies, and relevant case studies.
Nitroxinil functions primarily as an anthelmintic agent by disrupting the energy metabolism of parasites. It achieves this through the following mechanisms:
- Inhibition of Oxidative Phosphorylation : Nitroxinil interferes with the mitochondrial function of parasites, leading to a decrease in ATP production which is essential for their survival.
- Paralysis of Parasites : The compound induces paralysis in susceptible helminths, facilitating their expulsion from the host's gastrointestinal tract.
- Alteration of Membrane Permeability : Nitroxinil increases the permeability of parasite membranes, leading to cell lysis and death.
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating parasitic infections. Below is a summary of key findings from various research articles:
Case Studies
- Case Study: Sheep Veterinary Medicine
- Case Study: Cattle Treatment
Safety and Side Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Gastrointestinal Disturbances : Mild diarrhea and vomiting were observed in some cases but were transient.
- Allergic Reactions : Rare instances of hypersensitivity reactions have been noted, necessitating caution during administration.
Properties
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzonitrile;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O3.C7H17NO5/c8-5-1-4(3-9)2-6(7(5)11)10(12)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,11H;4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWIOIUMDABGD-WZTVWXICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147083 | |
Record name | Nitroxinil meglumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10532-59-9 | |
Record name | Nitroxinil meglumate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010532599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroxinil meglumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROXINIL MEGLUMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1534R3VJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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